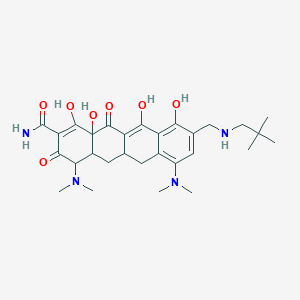

Proteasome inhibitor IX

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

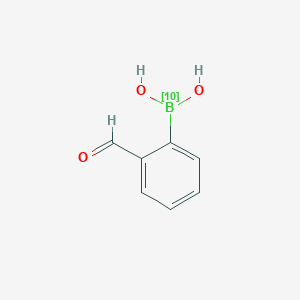

Die Synthese von Proteasomhemmer IX beinhaltet die Reaktion von Chalkonderivaten mit Boronsäuren unter bestimmten Bedingungen. Der typische Syntheseweg umfasst:

Bildung des Chalkonderivats: Dies beinhaltet die Claisen-Schmidt-Kondensation eines geeigneten Aldehyds mit einem Acetophenonderivat.

Boronsäurekopplung: Das Chalkonderivat wird dann unter Verwendung einer palladiumkatalysierten Suzuki-Miyaura-Kreuzkupplungsreaktion mit Boronsäure gekoppelt.

Industrielle Produktionsverfahren

Die industrielle Produktion von Proteasomhemmer IX folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab, mit Optimierungen für Ausbeute und Reinheit. Der Prozess umfasst:

Massensynthese von Chalkonderivaten: Verwendung von großtechnischen Reaktoren für die Claisen-Schmidt-Kondensation.

Katalytische Kopplung: Einsatz von hocheffizienten Palladiumkatalysatoren und optimierten Reaktionsbedingungen, um die Ausbeute des Endprodukts zu maximieren.

Chemische Reaktionsanalyse

Arten von Reaktionen

Proteasomhemmer IX durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Er kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Chalkonstruktur modifizieren.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid sind typische Reduktionsmittel.

Substitution: Halogenierungs- und Nitrierungsreaktionen werden mit Reagenzien wie Brom und Salpetersäure durchgeführt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von Proteasomhemmer IX, die jeweils möglicherweise unterschiedliche biologische Aktivitäten aufweisen.

Wissenschaftliche Forschungsanwendungen

Proteasomhemmer IX hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung zur Untersuchung der Proteasomhemmung und Chalkonderivate verwendet.

Biologie: Untersucht auf seine Auswirkungen auf die Zellzyklusregulation und Apoptose.

Medizin: Als potenzielles Antikrebsmittel erforscht, da es die Proteasom Aktivität hemmen und den Zelltod in Krebszellen induzieren kann.

Industrie: Einsatz bei der Entwicklung neuer Therapeutika und als Werkzeug in der Wirkstoffforschung

Wirkmechanismus

Proteasomhemmer IX übt seine Wirkung aus, indem er die Chymotrypsin-ähnliche Aktivität des 20S-Proteasoms hemmt. Diese Hemmung führt zur Akkumulation von ubiquitinierten Proteinen, einschließlich p53, was die Apoptose in Krebszellen induziert. Zu den beteiligten molekularen Zielen und Wegen gehören:

20S-Proteasom: Das primäre Ziel, an dem die Verbindung bindet und die proteolytische Aktivität hemmt.

Ubiquitin-Proteasom-Weg: Die Störung dieses Weges führt zur Akkumulation von Proteinen, die den Zelltod auslösen

Analyse Chemischer Reaktionen

Types of Reactions

Proteasome inhibitor IX undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the chalcone structure.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Halogenation and nitration reactions are performed using reagents like bromine and nitric acid.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities.

Wissenschaftliche Forschungsanwendungen

Proteasome inhibitor IX has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying proteasome inhibition and chalcone derivatives.

Biology: Investigated for its effects on cell cycle regulation and apoptosis.

Medicine: Explored as a potential anticancer agent due to its ability to inhibit proteasome activity and induce cell death in cancer cells.

Industry: Utilized in the development of new therapeutic agents and as a tool in drug discovery

Wirkmechanismus

Proteasome inhibitor IX exerts its effects by inhibiting the chymotrypsin-like activity of the 20S proteasome. This inhibition leads to the accumulation of ubiquitinated proteins, including p53, which induces apoptosis in cancer cells. The molecular targets and pathways involved include:

20S Proteasome: The primary target, where the compound binds and inhibits proteolytic activity.

Ubiquitin-Proteasome Pathway: Disruption of this pathway leads to the accumulation of proteins that trigger cell death

Vergleich Mit ähnlichen Verbindungen

Proteasomhemmer IX ist im Vergleich zu anderen Proteasomhemmern aufgrund seiner Chalkon-basierten Struktur und der spezifischen Hemmung der Chymotrypsin-ähnlichen Aktivität einzigartig. Ähnliche Verbindungen umfassen:

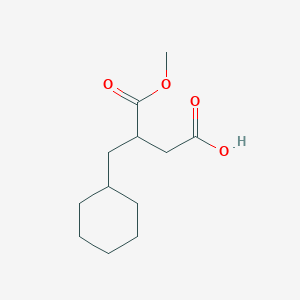

Bortezomib: Ein boronsäurebasierter Proteasomhemmer mit einer breiteren Proteasomhemmung.

Carfilzomib: Ein weiterer Proteasomhemmer mit einem anderen Wirkmechanismus und einer anderen Struktur.

MG132: Ein Peptidaldehyd, der die Proteasom Aktivität hemmt, jedoch mit unterschiedlicher Spezifität und Potenz.

Proteasomhemmer IX zeichnet sich durch seine spezifische Zielsetzung und seine potente Antikrebsaktivität aus, was ihn zu einem wertvollen Werkzeug sowohl in der Forschung als auch in potenziellen therapeutischen Anwendungen macht .

Eigenschaften

IUPAC Name |

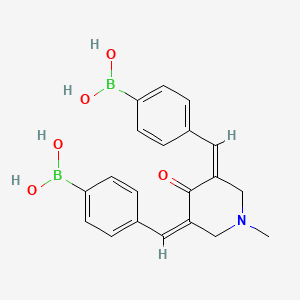

[4-[(Z)-[(5Z)-5-[(4-boronophenyl)methylidene]-1-methyl-4-oxopiperidin-3-ylidene]methyl]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21B2NO5/c1-23-12-16(10-14-2-6-18(7-3-14)21(25)26)20(24)17(13-23)11-15-4-8-19(9-5-15)22(27)28/h2-11,25-28H,12-13H2,1H3/b16-10-,17-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPIKXGUPAKTIZ-APGQMXJTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C=C2CN(CC(=CC3=CC=C(C=C3)B(O)O)C2=O)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(O)(O)C1=CC=C(C=C1)/C=C/2\C(=O)/C(=C\C3=CC=C(C=C3)B(O)O)/CN(C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21B2NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856849-35-9 | |

| Record name | AM-114 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856849359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AM-114 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H5Y396039 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-chlorophenyl)((R)-3-hydroxypyrrolidin-1-yl)methyl)thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B8118533.png)

![Methyl 4-(aminomethyl)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B8118538.png)

![tert-Butyl N-[5-(aminomethyl)norpinan-1-yl]carbamate](/img/structure/B8118544.png)

![tert-Butyl (5-(aminomethyl)bicyclo[3.2.1]octan-1-yl)carbamate](/img/structure/B8118552.png)

![Tert-butyl ((5-(aminomethyl)bicyclo[3.2.1]octan-1-yl)methyl)carbamate](/img/structure/B8118565.png)

![N-(3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)-2,3,4,5,6-pentafluorobenzamide](/img/structure/B8118578.png)

![[(4R)-3,4,6-triacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B8118594.png)

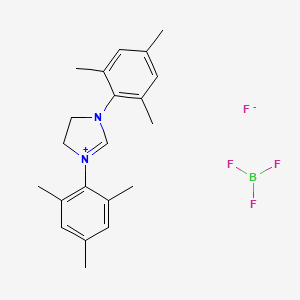

![1,3-Bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydroimidazol-1-ium;trifluoroborane;fluoride](/img/structure/B8118604.png)